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Compound of Interest

Compound Name: 4-Quinolinecarboxamide

Cat. No.: B1229333

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been recognized as a
"privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological
targets. Among its numerous derivatives, the 4-quinolinecarboxamide core has emerged as a
particularly versatile and fruitful starting point for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the 4-quinolinecarboxamide core,
detailing its structure, physicochemical properties, synthetic methodologies, and diverse
pharmacological activities, with a focus on its applications in oncology, infectious diseases, and
neuroscience.

Core Structure and Physicochemical Properties

The fundamental structure of 4-quinolinecarboxamide consists of a quinoline ring substituted
with a carboxamide group at the 4-position. The nitrogen atom in the quinoline ring and the
amide group are key features that can engage in hydrogen bonding and other non-covalent
interactions with biological macromolecules. The physicochemical properties of the
unsubstituted 4-quinolinecarboxamide core are summarized in the table below. These
properties are often modulated through the introduction of various substituents on the quinoline
ring and the amide nitrogen to optimize pharmacokinetic and pharmacodynamic profiles.
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Property Value Reference
Molecular Formula C10H8N20 --INVALID-LINK--
Molecular Weight 172.18 g/mol --INVALID-LINK--
XLogP3 11 --INVALID-LINK--
Hydrogen Bond Donor Count 1 --INVALID-LINK--
Hydrogen Bond Acceptor

Count 2 --INVALID-LINK--
Rotatable Bond Count 1 --INVALID-LINK--

Synthetic Methodologies

The synthesis of the 4-quinolinecarboxamide scaffold and its derivatives can be achieved
through several strategic approaches. The choice of method often depends on the desired
substitution pattern and the availability of starting materials. Key synthetic strategies include
the Pfitzinger reaction, transition metal-catalyzed cross-coupling reactions, and amide bond
formation from the corresponding carboxylic acid.

Experimental Protocols

1. Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-
carboxylic acids, which are immediate precursors to 4-quinolinecarboxamides. The reaction
involves the condensation of isatin (or a substituted isatin) with a carbonyl compound
containing an a-methylene group in the presence of a strong base.[1][2][3][4][5]

o Materials: Isatin, a ketone with an a-methylene group (e.g., acetophenone), potassium
hydroxide (KOH), ethanol, water, hydrochloric acid (or acetic acid).

e Procedure:

o In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide
(e.g., 0.2 mol) in a mixture of ethanol and water.[4]
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o Add isatin (e.g., 0.07 mol) to the basic solution and stir.[4]
o To this mixture, add the carbonyl compound (e.g., 0.07 mol).[4]

o Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours),
monitoring the reaction progress by thin-layer chromatography (TLC).[2][4]

o After completion, cool the mixture to room temperature and remove the solvent under
reduced pressure.[1]

o Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to
remove unreacted carbonyl compound.[1]

o Cool the aqueous layer in an ice bath and acidify with hydrochloric acid or acetic acid to
precipitate the quinoline-4-carboxylic acid product.[1][4]

o Collect the solid product by filtration, wash with cold water, and dry. The crude product can
be purified by recrystallization.[1]

Workflow for Pfitzinger Reaction:

Reaction Setup Reaction Work-up & Purification
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General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

2. Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Quinolines

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation
of C-C bonds, enabling the introduction of aryl or heteroaryl substituents onto the quinoline
core. This is particularly useful for synthesizing derivatives with diverse substitution patterns. A
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common strategy involves the coupling of a bromo-substituted quinoline with a boronic acid.[6]
[71[8][9][10]

» Materials: A bromoquinoline derivative (e.g., 3-bromoquinoline), an arylboronic acid, a
palladium catalyst (e.g., Pd(PPhs)s or [Pd(dppf)Clz]), a base (e.g., K2COs or Cs2COs), and a
suitable solvent system (e.g., 1,4-dioxane/water or toluene/water).[6]

e Procedure:

o In areaction vessel (e.g., a Schlenk flask), combine the bromoquinoline, arylboronic acid,
palladium catalyst, and base.[6]

o Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times
to ensure an inert atmosphere.[6]

o Add the degassed solvent system via syringe.[6]

o Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous
stirring for several hours (e.g., 12-16 hours).[6]

o Monitor the reaction progress by TLC or LC-MS.[7]

o Upon completion, cool the reaction to room temperature, dilute with an organic solvent
(e.g., ethyl acetate), and wash with water and brine.[7]

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.[7]

o Purify the crude product by column chromatography.[6]

3. Amide Bond Formation

The final step in the synthesis of 4-quinolinecarboxamides from their corresponding
carboxylic acids is the formation of the amide bond. This can be achieved using standard
peptide coupling reagents.

o Materials: A quinoline-4-carboxylic acid, a primary or secondary amine, a coupling agent
(e.g., EDC, HATU), and an organic base (e.g., DIPEA or N-methylmorpholine) in an
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anhydrous aprotic solvent (e.g., DMF or DCM).

e Procedure:

[e]

Dissolve the quinoline-4-carboxylic acid in the anhydrous solvent.

o Add the coupling agent and the organic base, and stir for a short period to activate the
carboxylic acid.

o Add the desired amine to the reaction mixture.
o Stir the reaction at room temperature until completion, as monitored by TLC.
o Perform an aqueous work-up and extract the product with a suitable organic solvent.

o Purify the final 4-quinolinecarboxamide derivative by column chromatography or
recrystallization.

Pharmacological Activities and Data

4-Quinolinecarboxamide derivatives have demonstrated a wide spectrum of pharmacological
activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous 4-quinolinecarboxamide derivatives have been investigated for their potential as
anticancer agents. Their mechanisms of action are often multifaceted and can include the
inhibition of key signaling kinases, induction of apoptosis, and interference with DNA
replication.

A series of 4-oxoquinoline-3-carboxamide derivatives were evaluated for their in vitro
cytotoxicity against various cancer cell lines. Notably, compounds 16b and 17b showed
significant activity against the gastric cancer cell line (ACP03).[11]
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HCT-116 ACPO3 MDAMB-231 MRC-5
Compound (Colon) ICso (Gastric) ICso (Breast) ICso (Normal) ICso
(M) (M) (M) (M)
16b > 20 1.92 > 20 > 20
17b > 20 5.18 > 20 > 20
Doxorubicin 0.03 0.04 0.05 0.04

Data sourced from Molecules 2014, 19(5), 6651-6666.[11]
PDK1/Akt Signaling Pathway Inhibition

One of the key mechanisms underlying the anticancer effects of some 4-
quinolinecarboxamide derivatives is the inhibition of the PI3K/PDK1/Akt signaling pathway.
This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation,
survival, and resistance to therapy.[12][13] By inhibiting PDK1, these compounds can
effectively block the downstream activation of Akt, leading to the suppression of tumor growth.
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Inhibition of the PDK1/Akt signaling pathway by 4-quinolinecarboxamide derivatives.
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Induction of Apoptosis

Many cytotoxic 4-quinolinecarboxamide derivatives exert their anticancer effects by inducing
programmed cell death, or apoptosis. This can be triggered through either the intrinsic
(mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of
caspases.[14][15][16][17] For instance, the quinoline derivative PQ1 has been shown to induce
apoptosis in breast cancer cells through the activation of both caspase-8 and caspase-9.[14]
[17]
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Induction of apoptosis by 4-quinolinecarboxamide derivatives via caspase activation.

Antimalarial Activity
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The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with
chloroquine and mefloquine being notable examples. More recently, 4-quinolinecarboxamide
derivatives have been identified as potent inhibitors of Plasmodium falciparum, the deadliest
species of malaria parasite. These compounds exhibit multistage activity, targeting both the
blood and liver stages of the parasite’s life cycle.[18][19][20][21][22][23][24]

A key mechanism of action for some of these antimalarial 4-quinolinecarboxamides is the
inhibition of the parasite's translation elongation factor 2 (PfEF2).[21][23] PfEF2 is essential for
protein synthesis, and its inhibition leads to a cessation of parasite growth and replication.

Compound P. falciparum (3D7) ECso (nM)
DDD107498 1.0

Compound 12 15.3 (TM90-C2B strain)

ELQ-300 79.1 (Stage IV gametocytes)

Data compiled from various sources.[18][21]
Inhibition of Plasmodium falciparum Protein Synthesis

The inhibition of PfEF2 by 4-quinolinecarboxamide derivatives disrupts the elongation phase
of protein synthesis in the parasite, ultimately leading to cell death.
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Mechanism of action of antimalarial 4-quinolinecarboxamides via PfEF2 inhibition.

Dopamine D3 Receptor Antagonism

In the field of neuroscience, 4-quinolinecarboxamide derivatives have been developed as
potent and selective antagonists of the dopamine D3 receptor. The D3 receptor is implicated in
the pathophysiology of several central nervous system disorders, including schizophrenia and
substance abuse. Selective D3 antagonists are sought after as potential antipsychotics with an
improved side-effect profile compared to existing drugs that also target the D2 receptor.[25][26]
[27][28]

SB-277011-Ais a well-characterized 4-quinolinecarboxamide derivative that exhibits high
affinity and selectivity for the D3 receptor.[26]
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Dopamine D3 Dopamine D2 .
Compound Selectivity (D2/D3)
Receptor Ki (nM) Receptor Ki (nM)

SB-277011-A ~1 ~100 ~100

Data is approximate and compiled from multiple sources.[26]
Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRS) that primarily couple to the
Gai/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic
AMP (cAMP) levels. Antagonism of the D3 receptor by 4-quinolinecarboxamide derivatives
blocks the downstream signaling cascade initiated by dopamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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